1-Chloro-1-(3-(difluoromethoxy)-2-fluorophenyl)propan-2-one
Description
1-Chloro-1-(3-(difluoromethoxy)-2-fluorophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing difluoromethoxy (-OCF₂) and fluorine substituents at the 3- and 2-positions, respectively.
Properties
Molecular Formula |
C10H8ClF3O2 |
|---|---|
Molecular Weight |
252.62 g/mol |
IUPAC Name |
1-chloro-1-[3-(difluoromethoxy)-2-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O2/c1-5(15)8(11)6-3-2-4-7(9(6)12)16-10(13)14/h2-4,8,10H,1H3 |
InChI Key |
IGKUEAHOWZFFBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC(F)F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation of Propan-2-One Derivatives
A common approach involves halogenation of a propan-2-one backbone. For structurally similar compounds (e.g., 1-chloro-1,1-difluoropropan-2-one), chlorination is achieved using reagents like thionyl chloride ($$ \text{SOCl}2 $$) or phosphorus pentachloride ($$ \text{PCl}5 $$) under controlled conditions.
- Substrate Preparation : Start with 1-(3-(difluoromethoxy)-2-fluorophenyl)propan-2-one.
- Chlorination : React with $$ \text{SOCl}_2 $$ in dichloromethane at 0–5°C for 12 hours.
- Workup : Neutralize excess reagent with aqueous sodium bicarbonate and isolate via distillation.
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 12 hours |
| Yield (Analogous) | ~65–75% |
Multi-Step Functionalization
For compounds with complex substituents (e.g., trifluoromethylthio groups), a sequential approach is employed:
Steps :
- Friedel-Crafts Acylation : Introduce the propan-2-one moiety to the fluorophenyl ring.
- Difluoromethoxy Installation : Use $$ \text{ClCF}_2\text{O}^- $$ nucleophiles under basic conditions.
- Chlorination : Final halogenation with $$ \text{Cl}_2 $$ or $$ \text{NCS} $$ (N-chlorosuccinimide).
| Step | Reagents/Conditions |
|---|---|
| Friedel-Crafts | $$ \text{AlCl}_3 $$, 80°C |
| Difluoromethoxy | $$ \text{KF} $$, DMF, 120°C |
| Chlorination | $$ \text{NCS} $$, $$ \text{CH}2\text{Cl}2 $$, RT |
Comparison of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Halogenation | High atom economy | Low selectivity for polyhalogenated products |
| Catalytic Fluorination | Efficient F/Cl incorporation | Requires specialized catalysts |
| Multi-Step Synthesis | Precise functionalization | Lengthy process, lower yields |
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-(difluoromethoxy)-2-fluorophenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Scientific Research Applications
1-Chloro-1-(3-(difluoromethoxy)-2-fluorophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Structural Analogues :
Structural and Electronic Differences :
- This difference may modulate reactivity in electrophilic aromatic substitution or hydrogen bonding .
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (MW ≈ 280.72) shares similar bulk properties with and , suggesting comparable melting points and solubility in nonpolar solvents.
- Boiling Points: Fluorinated derivatives generally exhibit lower boiling points than non-fluorinated analogues due to reduced van der Waals interactions. However, the lack of experimental data for the target compound limits direct comparisons.
Biological Activity
1-Chloro-1-(3-(difluoromethoxy)-2-fluorophenyl)propan-2-one is a synthetic organic compound with a complex structure that includes a chloro group, a difluoromethoxy group, and a fluorophenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 252.62 g/mol. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals, attributed to its unique substituents that may influence its biological activity and chemical reactivity .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It appears to inhibit enzymes involved in bacterial cell wall synthesis, which could lead to its effectiveness against various bacterial strains. This mechanism of action suggests potential utility in developing new antibiotics .
Interaction with Biological Targets
Research has shown that this compound may interact with specific proteins or enzymes within biological systems. Such interactions can lead to substantial changes in cellular functions, making it a candidate for further investigation in drug development. The presence of both difluoromethoxy and fluorine substituents contributes to its distinct chemical properties, which may enhance its binding affinity to biological targets .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Chloro-1-(3-(difluoromethoxy)-4-fluorophenyl)propan-2-one | Contains a fluorine at the para position | Different reactivity due to the position of fluorine |
| 1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one | Additional difluoromethyl group | Increased lipophilicity and potential bioactivity |
| 1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one | Lacks fluorine on the phenyl ring | May exhibit different solubility and reactivity patterns |
| 1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one | Hydroxy group present | Enhanced solubility and potential for hydrogen bonding |
This comparative analysis highlights how the specific substituents in this compound contribute to its unique biological activity relative to other compounds .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.5 to 4 µg/mL, indicating potent activity against both Gram-positive and Gram-negative bacteria. These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .
Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various target proteins implicated in bacterial resistance mechanisms. The results indicated favorable binding interactions with key residues in the active sites of these proteins, supporting its potential as an effective inhibitor .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-chloro-1-(3-(difluoromethoxy)-2-fluorophenyl)propan-2-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves halogenation of a propanone precursor with substituted aryl halides. For example, analogous compounds (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) are synthesized via nucleophilic substitution under alkaline conditions (ethanol/methanol, sodium acetate) . Optimization includes adjusting stoichiometry (1:1 molar ratio of aryl halide to ketone), temperature (0–5°C for diazonium salt stability), and solvent polarity to enhance yield and purity. Crystallization (ethanol/water mixtures) or column chromatography may be used for purification .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use , , and NMR to identify substituent environments (e.g., difluoromethoxy at δ 120–125 ppm for ). IR confirms carbonyl stretching (~1700 cm) .
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELX programs) determines bond lengths (C=O: ~1.21 Å) and angles (e.g., Cl–C–C=O: ~120°). Monoclinic systems (space group ) are common for similar arylpropanones .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for halogenated propanones, and how are hydrogen-bonding networks analyzed?
- Methodological Answer : Challenges include disorder in flexible substituents (e.g., difluoromethoxy) and weak diffraction due to heavy atoms (Cl, F). SHELXL refinement with anisotropic displacement parameters improves accuracy. Hydrogen bonds (N–H⋯O=C) are identified using graph-set analysis (e.g., chains in monoclinic packing) . For example, adjacent molecules in the title compound form chains along [201] via N–H⋯O interactions (d = 2.85 Å, θ = 158°) .
Q. How do electronic effects of substituents (e.g., difluoromethoxy vs. methoxy) influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., difluoromethoxy) deactivate the aryl ring, slowing electrophilic substitution but enhancing stability of intermediates. Compare Hammett σ values: OCHF (σ ≈ 0.45) vs. OCH (σ ≈ -0.27). Kinetic studies (e.g., UV-Vis monitoring of reaction rates) show 2× faster hydrolysis for methoxy derivatives under identical conditions .
Q. What computational methods are suitable for predicting the biological activity of this compound, and how are docking studies validated?
- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites (e.g., carbonyl for nucleophilic attack). Molecular docking (AutoDock Vina) against targets like cytochrome P450 (PDB: 1TQN) assesses binding affinity. Validation involves comparing computed ΔG values (< -8 kcal/mol) with experimental IC data from enzyme inhibition assays .
Data Contradiction & Experimental Design
Q. How should researchers address discrepancies in reported yields for similar compounds synthesized via diazonium salt coupling?
- Methodological Answer : Contradictions often stem from diazonium salt stability (pH, temperature) or competing side reactions (e.g., Scholl cyclization). Controlled experiments with in-situ IR monitoring of diazonium decomposition (peaks at 2200–2300 cm) can optimize coupling efficiency. For example, yields improve from 45% to 72% by maintaining pH 3–4 and sub-zero temperatures .
Q. What strategies mitigate byproduct formation during the synthesis of halogenated propanones?
- Methodological Answer : Byproducts like gem-dihalides arise from over-halogenation. Strategies include:
- Using stoichiometric HCl (1.1 eq.) to limit excess halogenation .
- Employing flow chemistry (residence time < 2 min) to prevent intermediate degradation .
- Purification via preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .
Structural & Functional Insights
Q. How does the presence of a difluoromethoxy group affect the compound’s conformational stability compared to non-fluorinated analogs?
- Methodological Answer : The difluoromethoxy group introduces steric and electronic effects:
- Steric : Increased van der Waals volume (~25 Å) restricts rotation around the aryl–O bond (barrier ~8 kcal/mol via DFT).
- Electronic : The electron-withdrawing effect stabilizes the enolate intermediate during alkylation, confirmed by NMR shifts (Δδ = 0.3 ppm for α-protons) .
Q. What are the implications of crystal packing motifs for designing derivatives with enhanced thermal stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
